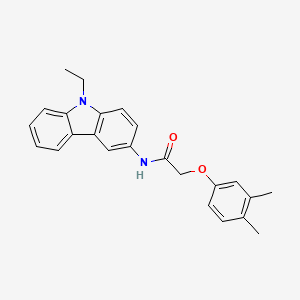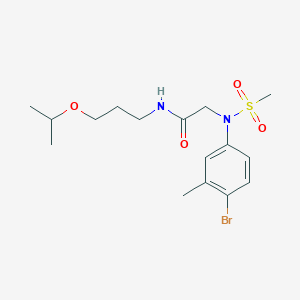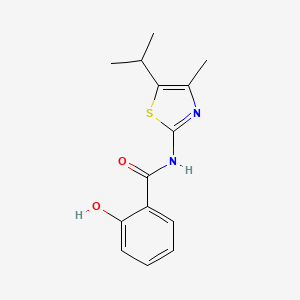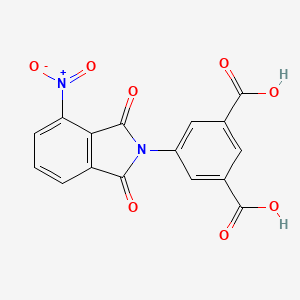
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DMC or DMC-1 and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of DMC-1 involves the inhibition of the NF-κB pathway, which is responsible for regulating inflammation and cell survival. DMC-1 has been shown to inhibit the activation of NF-κB, leading to a decrease in inflammation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects
DMC-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation, and the protection of neurons. Additionally, DMC-1 has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMC-1 in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a versatile compound for scientific research. However, one of the limitations of using DMC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of DMC-1. One potential direction is the use of DMC-1 in combination with other anticancer drugs to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of DMC-1 for various scientific research applications. Another potential direction is the development of more efficient synthesis methods for DMC-1, which can help increase its availability for scientific research. Finally, the potential use of DMC-1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease requires further investigation.
Conclusion
In conclusion, DMC-1 is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. DMC-1 has the ability to induce apoptosis in cancer cells, reduce inflammation, and protect neurons. While there are limitations to using DMC-1 in lab experiments, its potential use in combination with other drugs and in the treatment of neurodegenerative diseases requires further investigation.
Métodos De Síntesis
DMC-1 has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The most commonly used method for synthesizing DMC-1 is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dimethylphenylboronic acid and 9-ethyl-9H-carbazole-3-boronic acid with 2-bromo-N-(2-(dimethylamino)ethyl)acetamide.
Aplicaciones Científicas De Investigación
DMC-1 has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that DMC-1 has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a possible treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-14-18(10-12-23(21)26)25-24(27)15-28-19-11-9-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOVWYVOYMXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)

![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)
![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)


![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
